molecular formula C22H22N4O3 B2437167 1-(3-methoxypropyl)-4-oxo-N-(p-tolyl)-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide CAS No. 900289-32-9

1-(3-methoxypropyl)-4-oxo-N-(p-tolyl)-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide

Cat. No.: B2437167
CAS No.: 900289-32-9
M. Wt: 390.443
InChI Key: NFZOTXQQPUGORK-UHFFFAOYSA-N
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Description

1-(3-methoxypropyl)-4-oxo-N-(p-tolyl)-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide is a useful research compound. Its molecular formula is C22H22N4O3 and its molecular weight is 390.443. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Activities

Synthesis of Heterocyclic Compounds

A study presented the synthesis of novel heterocyclic compounds derived from visnagenone and khellinone, showcasing the chemical versatility and potential for generating bioactive molecules similar in structural complexity to the compound (A. Abu‐Hashem et al., 2020).

Antifungal Activity

Research into pyrido[2,3-d]pyrimidine derivatives revealed significant antifungal activities, suggesting that compounds within this chemical family, including the one of interest, could be explored for antifungal applications (F. Hanafy, 2011).

Antiviral and Anticancer Properties

The discovery and evaluation of pyrimidine derivatives as selective inhibitors of the Met kinase superfamily highlight the therapeutic potential of such compounds in treating cancers and possibly other diseases (G. M. Schroeder et al., 2009).

Chemical Properties and Structural Analysis

Polymorphic Modifications

Research on 1H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide polymorphic modifications, exhibiting strong diuretic properties, underscores the importance of understanding the polymorphism in developing pharmaceuticals (S. Shishkina et al., 2018).

Synthesis of Ribonucleosides

Studies on the synthesis of pyrazolo[3,4-d]pyrimidine ribonucleosides structurally related to nucleosides like adenosine and guanosine demonstrate the potential for creating nucleoside analogs that could serve as therapeutic agents (Jack D. Anderson et al., 1986).

Properties

IUPAC Name

6-(3-methoxypropyl)-N-(4-methylphenyl)-2-oxo-1,6,8-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N4O3/c1-15-7-9-16(10-8-15)23-21(27)18-14-17-20(25(18)12-5-13-29-2)24-19-6-3-4-11-26(19)22(17)28/h3-4,6-11,14H,5,12-13H2,1-2H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFZOTXQQPUGORK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C2=CC3=C(N2CCCOC)N=C4C=CC=CN4C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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